4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one
Description
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzothiazole moiety, and a pyrrolinone core
Properties
Molecular Formula |
C24H18N2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O4S/c1-13-5-8-15(9-6-13)20-19(21(27)17-4-3-11-30-17)22(28)23(29)26(20)24-25-16-10-7-14(2)12-18(16)31-24/h3-12,20,28H,1-2H3 |
InChI Key |
VKFFDQKYTSFJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)C)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Furylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction using 2-furoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Benzothiazole Moiety: This can be done via a nucleophilic substitution reaction where the benzothiazole ring is introduced using a suitable halide derivative.
Final Functionalization: The hydroxyl and methylphenyl groups are introduced through selective functional group transformations, such as hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Used in the development of diagnostic tools for various diseases.
Industry
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Polymer Chemistry: Acts as a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism by which 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity. In materials science, its electronic properties are exploited to create materials with desired conductivity or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furylcarbonyl)-3-hydroxy-1-(benzothiazol-2-yl)-5-phenyl-3-pyrrolin-2-one: Similar structure but lacks the methyl groups, which may affect its reactivity and applications.
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-phenyl-3-pyrrolin-2-one: Similar but without the 4-methylphenyl group, potentially altering its biological activity.
4-(2-Furylcarbonyl)-3-hydroxy-1-(benzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one: Lacks the 6-methyl group on the benzothiazole ring, which may influence its chemical properties.
Uniqueness
The presence of both the 6-methylbenzothiazole and 4-methylphenyl groups in 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one is a synthetic derivative belonging to the class of pyrrolinones, which has shown promising biological activities. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 422.50 g/mol. Its structure incorporates a pyrrolinone core, a furylcarbonyl group, and a benzothiazole moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of benzothiazole and pyrrolinone exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia, melanoma, and breast cancer cells.
Case Study: Anticancer Evaluation
In vitro tests conducted by the National Cancer Institute revealed that certain benzothiazole derivatives exhibited effective cytotoxicity against multiple cancer types. The logGI(50) values for these compounds ranged from -5.38 to -4.45, indicating potent activity against cancer cell lines .
| Compound | Cancer Type | logGI(50) | logTGI |
|---|---|---|---|
| Derivative A | Leukemia | -5.38 | -4.45 |
| Derivative B | Melanoma | -5.00 | -4.00 |
| Derivative C | Breast Cancer | -4.80 | -3.90 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.
Case Study: Antimicrobial Screening
A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the benzothiazole moiety may interfere with key enzymes involved in cancer cell proliferation.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
